Hexaethylene glycol monododecyl ether

Catalog No.
S571188
CAS No.
3055-96-7
M.F
C24H50O7
M. Wt
450.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexaethylene glycol monododecyl ether

CAS Number

3055-96-7

Product Name

Hexaethylene glycol monododecyl ether

IUPAC Name

2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C24H50O7

Molecular Weight

450.6 g/mol

InChI

InChI=1S/C24H50O7/c1-2-3-4-5-6-7-8-9-10-11-13-26-15-17-28-19-21-30-23-24-31-22-20-29-18-16-27-14-12-25/h25H,2-24H2,1H3

InChI Key

OJCFEGKCRWEVSN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO

Synonyms

hexaoxyethylene dodecyl ether, hexaoxyethylene dodecyl ether, 1-(14)C-labeled, hexaoxyethylene dodecyl ether, 19-(14)C-labeled, n-dodecyl hexaoxyethylene glycol ether

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO

Protein Solubilization and Purification

One of the primary applications of Hexaethylene glycol monododecyl ether in scientific research is protein solubilization and purification. This surfactant helps solubilize hydrophobic proteins, making them accessible for further studies. Its mild detergency minimizes protein denaturation, ensuring the preservation of protein structure and function. Studies have demonstrated its effectiveness in solubilizing various challenging proteins, including membrane proteins and those prone to aggregation [, ].

Membrane Biology

Hexaethylene glycol monododecyl ether plays a crucial role in membrane biology research. Due to its amphiphilic nature, it can interact with and disrupt biological membranes, facilitating the isolation and characterization of membrane components like proteins and lipids. Additionally, it can be used to create artificial membrane systems for studying membrane transport and other processes [, ].

Colloidal Science and Nanotechnology

This surfactant finds applications in colloidal science and nanotechnology. Its ability to stabilize colloidal dispersions makes it useful for synthesizing and studying nanoparticles. Additionally, it can be used to modify the surface properties of nanoparticles, influencing their interaction with other molecules and biological systems.

Other Applications

Hexaethylene glycol monododecyl ether also finds use in various other scientific research applications, including:

  • Gel filtration chromatography: As a component of mobile phases, it helps separate biomolecules based on their size.
  • Enzymatic assays: It can be used to improve the activity and stability of certain enzymes.
  • Cell culture: It can be employed in cell culture applications to enhance cell attachment and growth.

Hexaethylene glycol monododecyl ether is a nonionic surfactant with the chemical formula C24H50O7 and a molecular weight of approximately 422.60 g/mol. It is characterized by its hydrophilic ethylene glycol units and a hydrophobic dodecyl chain, making it effective in various applications as a surfactant. This compound is commonly used in formulations requiring emulsification, solubilization, and stabilization of mixtures due to its ability to reduce surface tension between different phases .

C12E6 acts as a nonionic surfactant by reducing the surface tension of liquids. This is achieved through the interaction of its hydrophilic and hydrophobic parts:

  • The hydrophilic head group interacts with water molecules through hydrogen bonding.
  • The hydrophobic tail disrupts the hydrogen bonding network of water molecules and orients itself away from the water.

This combined effect lowers the surface tension of the liquid, allowing C12E6 to perform various functions, such as solubilizing hydrophobic substances, forming micelles, and stabilizing emulsions.

C12E6 is generally considered to have low to moderate toxicity []. However, it can cause skin and eye irritation upon contact. Here are some safety points to consider:

  • Skin and Eye Irritation: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling C12E6.
  • Environmental Impact: While not highly toxic, surfactants like C12E6 can disrupt aquatic ecosystems. Proper disposal methods should be followed.
Typical for ethers and surfactants. These include:

  • Hydrolysis: Under acidic or basic conditions, the ether bond can be cleaved, leading to the formation of dodecanol and hexaethylene glycol.
  • Esterification: The hydroxyl groups can react with acids to form esters, which may alter its surfactant properties.
  • Oxidation: The terminal alcohol groups can be oxidized to aldehydes or carboxylic acids depending on the conditions.

These reactions are important for modifying the properties of the compound for specific applications .

Hexaethylene glycol monododecyl ether exhibits various biological activities, primarily due to its surfactant properties. It has been noted for its role in:

  • Cell Membrane Interaction: As a surfactant, it can disrupt lipid bilayers, which is useful in drug delivery systems.
  • Antimicrobial Activity: Some studies suggest it may possess antimicrobial properties, making it suitable for formulations aimed at inhibiting microbial growth .
  • Toxicity Considerations: It is classified as harmful if swallowed and can cause serious eye damage, indicating that safety measures should be taken during handling .

Hexaethylene glycol monododecyl ether can be synthesized through several methods:

  • Esterification Reaction: This method involves reacting dodecanol with hexaethylene glycol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions.
    Dodecanol+Hexaethylene GlycolHexaethylene Glycol Monododecyl Ether+Water\text{Dodecanol}+\text{Hexaethylene Glycol}\rightarrow \text{Hexaethylene Glycol Monododecyl Ether}+\text{Water}
  • Direct Etherification: An alternative synthesis route involves the direct reaction of dodecanol with ethylene oxide under controlled conditions to yield the desired ether.
  • Microwave-Assisted Synthesis: This modern approach utilizes microwave radiation to enhance the reaction rates and yields of the synthesis process.

These methods allow for the production of high-purity hexaethylene glycol monododecyl ether suitable for industrial applications .

Hexaethylene glycol monododecyl ether finds utility in various fields:

  • Cosmetic Formulations: Used as an emulsifier and solubilizer in creams and lotions.
  • Pharmaceuticals: Acts as a vehicle for drug delivery systems due to its ability to enhance bioavailability.
  • Industrial Cleaning Agents: Employed in formulations for cleaning products due to its surfactant properties.
  • Proteomics Research: Utilized in laboratory settings for protein extraction and purification processes .

Studies on hexaethylene glycol monododecyl ether have focused on its interactions with biological membranes and other compounds:

  • Membrane Disruption Studies: Research indicates that it can effectively disrupt lipid bilayers, facilitating drug delivery across cellular membranes.
  • Synergistic Effects: When combined with other surfactants or solvents, it may enhance solubility and stability of active ingredients in formulations.

These interactions are crucial for understanding its efficacy in various applications, particularly in pharmaceuticals and cosmetics .

Hexaethylene glycol monododecyl ether shares similarities with several other compounds. Below is a comparison highlighting its unique features:

CompoundMolecular FormulaKey Characteristics
Hexaethylene Glycol Monododecyl EtherC24H50O7Nonionic surfactant; effective emulsifier
Heptaethylene Glycol Monododecyl EtherC26H54O8Longer ethylene glycol chain; different solubility profile
Octaethylene Glycol Monododecyl EtherC28H58O9Even longer chain; enhanced hydrophilicity
Decaethylene Glycol Monododecyl EtherC32H66O11High hydrophilicity; used in specialized applications

The uniqueness of hexaethylene glycol monododecyl ether lies in its balanced hydrophilic-lipophilic properties, making it versatile across numerous applications while maintaining stability and effectiveness .

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (97.5%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

3055-96-7

Wikipedia

3,6,9,12,15,18-Hexaoxatriacontan-1-ol

Use Classification

Cosmetics -> Emulsifying; Surfactant

Dates

Modify: 2023-08-15

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